3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0895409
InChI:
InChI=1S/C22H24N2O2S/c1-15(2)14-24-21(25)20(13-17-7-5-16(3)6-8-17)27-22(24)23-18-9-11-19(26-4)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,23-22?
SMILES:
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C
Molecular Formula:
C22H24N2O2S
Molecular Weight:
380.5 g/mol
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0895409
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O2S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (5Z)-2-(4-methoxyphenyl)imino-5-[(4-methylphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H24N2O2S/c1-15(2)14-24-21(25)20(13-17-7-5-16(3)6-8-17)27-22(24)23-18-9-11-19(26-4)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,23-22? |
| Standard InChI Key | JZKZXUMBEFSGTI-APOQOXIPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator